![molecular formula C8H7ClO3 B092838 2-Chloro-4-hydroxy-5-methoxybenzaldehyde CAS No. 18268-76-3](/img/structure/B92838.png)
2-Chloro-4-hydroxy-5-methoxybenzaldehyde
Overview
Description
2-Chloro-4-hydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzaldehyde, characterized by the presence of chloro, hydroxy, and methoxy functional groups.
Mechanism of Action
Pharmacokinetics
59 g/mol suggests that it may have suitable properties for absorption and distribution in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-hydroxy-5-methoxybenzaldehyde. For instance, it should be stored in a dry, cool, and well-ventilated place . It is also incompatible with strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-hydroxy-5-methoxybenzaldehyde can be synthesized through the chlorination of vanillin. The process involves the use of calcium hypochlorite (Ca(ClO)2) as the chlorinating agent. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the selective chlorination of the vanillin molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-4-hydroxy-5-methoxybenzoic acid.
Reduction: Formation of 2-chloro-4-hydroxy-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemical Synthesis
2-Chloro-4-hydroxy-5-methoxybenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow it to participate in several chemical reactions, including oxidation, reduction, and substitution.
Reaction Type | Example Reaction | Products |
---|---|---|
Oxidation | This compound + KMnO₄ | 2-Chloro-4-hydroxy-5-methoxybenzoic acid |
Reduction | This compound + NaBH₄ | 2-Chloro-4-hydroxy-5-methoxybenzyl alcohol |
Substitution | This compound + NH₃ | 2-Amino-4-hydroxy-5-methoxybenzaldehyde |
Biological Research
This compound has been investigated for its potential as a tyrosinase inhibitor , which could be beneficial in treating hyperpigmentation disorders. Tyrosinase is a key enzyme in melanin biosynthesis, and inhibiting its activity can reduce melanin production.
Case Study:
A study examined the inhibitory effects of various substituted benzaldehydes on tyrosinase activity. Results indicated that this compound demonstrated a significant reduction in enzymatic activity compared to controls, suggesting its potential application in cosmetic formulations aimed at skin lightening.
Pharmaceutical Applications
The compound exhibits notable antimicrobial and antioxidant properties , making it a candidate for drug development. Its ability to scavenge free radicals positions it as a potential therapeutic agent against oxidative stress-related diseases.
Research Findings:
In vitro studies have shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as a natural preservative or therapeutic agent.
Industrial Uses
Due to its aromatic properties, this compound is utilized in the production of fragrances and flavoring agents. Its unique structure allows it to impart specific scents and flavors in various consumer products.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: An isomer of 2-Chloro-4-hydroxy-5-methoxybenzaldehyde, differing by the absence of the chloro group.
3-Chloro-4-hydroxy-5-methoxybenzaldehyde: A positional isomer with the chloro group at the 3-position instead of the 2-position.
Uniqueness
This compound is unique due to the presence of the chloro group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to its isomers and related compounds. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .
Biological Activity
2-Chloro-4-hydroxy-5-methoxybenzaldehyde is an organic compound notable for its diverse biological activities. This compound, with the molecular formula , contains chloro, hydroxy, and methoxy functional groups, which contribute to its reactivity and interaction with various biological systems. Recent studies have focused on its potential applications in antimicrobial therapies, antioxidant properties, and other therapeutic areas.
Molecular Structure :
The compound features a benzaldehyde backbone with key substituents:
- Chloro group at the 2-position
- Hydroxy group at the 4-position
- Methoxy group at the 5-position
This unique arrangement influences its chemical reactivity and biological interactions.
Antimicrobial Properties
This compound has been investigated for its antimicrobial efficacy against various pathogens. Notably, it has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).
Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 1024 µg/ml | 2048 µg/ml |
Research indicates that this compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell death. The mechanism involves the release of intracellular proteins and nucleic acids upon treatment, which was confirmed through various assays including SEM analysis and fluorescence microscopy .
Antioxidant Activity
The compound has demonstrated antioxidant properties, which are critical in combating oxidative stress in biological systems. Its ability to scavenge free radicals has been linked to its structural features that allow it to participate in redox reactions. Studies suggest that the hydroxy and methoxy groups play a pivotal role in enhancing its antioxidant capacity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. The hydroxyl and methoxy groups can form hydrogen bonds with enzyme active sites, modulating their activity .
- Cell Membrane Disruption : As noted in antimicrobial studies, the compound targets bacterial cell membranes, leading to increased permeability and cell lysis .
- Antioxidant Mechanism : The ability to donate electrons allows the compound to neutralize free radicals, thereby reducing oxidative damage within cells .
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial effects of this compound against MRSA. The findings revealed that at a concentration of 1024 µg/ml, the compound effectively inhibited bacterial growth and demonstrated bactericidal activity at higher concentrations. Furthermore, it was found to significantly reduce biofilm formation by MRSA, suggesting potential for use in clinical settings where biofilm-related infections are prevalent .
Research on Antioxidant Properties
Another investigation focused on the antioxidant capabilities of this compound compared to other known antioxidants. The results indicated that this compound exhibited a higher radical scavenging activity than some conventional antioxidants like ascorbic acid under similar conditions . This property underscores its potential utility in preventing oxidative stress-related diseases.
Properties
IUPAC Name |
2-chloro-4-hydroxy-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKLABLCKDZYOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075139 | |
Record name | Benzaldehyde, 2-chloro-4-hydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18268-76-3 | |
Record name | 2-Chloro-4-hydroxy-5-methoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18268-76-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 2-chloro-4-hydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-hydroxy-5-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-4-hydroxy-5-methoxybenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JYJ2LFP3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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